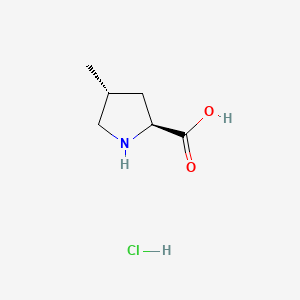

(2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. It is commonly used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.

Mechanism of Action

Target of Action

It’s structurally similar to hydroxyproline, which is known to interact with the glutamate receptor ionotropic, kainate .

Mode of Action

Hydroxyproline and its analogues function as structural analogues of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA to interact with the 23S rRNA of the 50S bacterial ribosomal subunit .

Biochemical Pathways

For example, trans-4-Hydroxy-L-proline is catabolized via trans-4-hydroxy-L-proline oxidase and L-amino acid oxidase pathways in animals .

Result of Action

For instance, the formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable pyrrolidine derivative, followed by the introduction of the methyl group at the 4-position. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes, where the pyrrolidine ring is constructed through cyclization reactions. The stereochemistry is controlled using chiral catalysts or by starting with enantiomerically pure precursors. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 4-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

(2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is used in the production of fine chemicals and as a precursor for various agrochemicals.

Comparison with Similar Compounds

- (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride

- (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride

- (2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride

Comparison: Compared to its analogs, (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the methyl group at the 4-position, which influences its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

(2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as (4R)-4-methyl-L-proline, is a chiral compound that has garnered attention in medicinal chemistry due to its unique biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound's structure features a pyrrolidine ring with a carboxylic acid functional group, which is crucial for its biological interactions. The specific stereochemistry of (2S,4R) significantly influences its activity compared to other isomers. The hydrochloride form enhances solubility and stability, making it suitable for various applications in pharmacology.

| Property | Description |

|---|---|

| Chemical Name | This compound |

| CAS Number | 365280-18-8 |

| Molecular Formula | C₅H₉ClN₁O₂ |

| Stereochemistry | (2S,4R) configuration |

1. Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems. Compounds with similar structures have been shown to modulate dopamine and serotonin receptors, suggesting potential applications in mood disorders and cognitive enhancement .

2. Antioxidant Properties

The presence of the carboxylic acid group in the compound may contribute to antioxidant activity. Preliminary studies suggest that it can scavenge free radicals and protect cells from oxidative stress, which is linked to various chronic diseases .

3. Anti-inflammatory Effects

Preliminary investigations have indicated that this compound could modulate inflammatory pathways. Its structural characteristics suggest it may inhibit pro-inflammatory cytokines, thus potentially reducing chronic inflammation .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The stereochemistry of the pyrrolidine ring plays a crucial role in determining its binding affinity and selectivity:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results demonstrated significant improvement in cognitive function and reduced neuronal apoptosis compared to control groups. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's .

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory properties of the compound using human cell lines exposed to inflammatory stimuli. The results indicated a marked reduction in cytokine production when treated with this compound, supporting its potential therapeutic role in inflammatory conditions .

Properties

IUPAC Name |

(2S,4R)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDINRBTKBFNDD-JBUOLDKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](NC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.